molecular formula C4H5NO3 B1583248 Morpholine-3,5-dione CAS No. 4430-05-1

Morpholine-3,5-dione

Cat. No. B1583248
CAS RN: 4430-05-1
M. Wt: 115.09 g/mol
InChI Key: MXAJVDHGJCYEKL-UHFFFAOYSA-N
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Description

Morpholine-3,5-dione is a chemical compound with the molecular formula C4H5NO3 and a molecular weight of 115.09 . It is a powder with a melting point of 142-145°C .


Synthesis Analysis

The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and related compounds . The most recent advances in the synthesis of morpholines and related compounds have been realized using vinyl sulfonium salts .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 142-145°C . It has a molecular weight of 115.09 .

Scientific Research Applications

Biodegradable Material Synthesis

Morpholine-3,5-dione derivatives are significant in the synthesis of biodegradable materials. These derivatives are utilized in the preparation of polydepsipeptides and copolymers with potential applications in the medical field. The synthesis methods for these derivatives include homopolymerization and ring-opening copolymerization with e-caprolactone and lactide to prepare amino acid-based copolymers. These materials find applications in drug delivery and as gene carriers (L. Yu, 2015).

Biomedical Applications

This compound derivatives are valued for their biomedical applications. These derivatives, being analogues of cyclic dipeptides and depsipeptide, are used as monomers for synthesizing biodegradable polymers. They also serve as prodrugs for bioactive amino acids and are increasingly used in drug delivery systems (J. Vinšová, 2001).

Mechanochemical Synthesis

The ring-opening (co)polymerization of this compound-based materials is a growing area of interest due to their biocompatibility and hydrolytic and enzymatic breakdown capabilities. Recent studies demonstrate the feasibility of mechanochemical ring-opening copolymerizations, showcasing the potential of these materials in various applications (Tobias Burton et al., 2021).

Polymer Material Research

Research on this compound derivatives has expanded into the development of novel biodegradable polymer materials. These derivatives are used to fabricate various biomedical devices, including nerve catheters, tissue engineering scaffolds, and drug release carriers. The synthesis of poly(this compound) and its derivatives has been a significant focus in this field (周群华 et al., 2016).

Development of Functional Materials

This compound derivatives have been synthesized with various functional groups, leading to the development of polyesteramides with protected pendant functional groups. These copolymers have potential uses in various fields, including material science and biomedical applications (P. J. I. Veld et al., 1992).

Enzymatic Polymerization

The enzymatic ring-opening polymerization of this compound derivatives provides a novel route for synthesizing poly(ester amide)s. This method showcases the versatility of these derivatives in creating polymers with specific end-group functionalities (Yakai Feng et al., 2000).

Safety and Hazards

Morpholine-3,5-dione is classified as a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and is suspected of damaging fertility and the unborn child. It is toxic in contact with skin or if inhaled .

properties

IUPAC Name

morpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c6-3-1-8-2-4(7)5-3/h1-2H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAJVDHGJCYEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327103
Record name morpholine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4430-05-1
Record name morpholine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is morpholine-3,5-dione utilized in oligonucleotide synthesis?

A1: this compound derivatives, particularly 4-[(2-cyanoethyl)sulfanyl]this compound, play a crucial role in synthesizing oligonucleotides and their phosphorothioate analogs []. This specific derivative acts as a sulfur-transfer reagent in a method employing H-phosphonate chemistry. The process involves coupling reactions with bis(2-chlorophenyl) phosphorochloridate at low temperatures (-40°C), followed by the introduction of sulfur using the this compound derivative. This results in nearly quantitative yields of the desired oligonucleotide phosphorothioates.

Q2: Can this compound be used to access other heterocyclic systems?

A2: Yes, research indicates that N-Boc this compound serves as a precursor for synthesizing various 1,4-oxazine derivatives []. This is achieved by first converting the this compound derivative into the corresponding bisvinylphosphate. This intermediate then undergoes palladium-catalyzed reactions, such as reduction, Suzuki coupling, and Stille coupling. These reactions lead to the formation of 1,4-oxazine and its 3,5-disubstituted derivatives in good yields, which can be further functionalized.

Q3: Are there any structural studies on this compound derivatives?

A3: While not directly focused on its reactivity, research on the crystal structure of 4-(2-Methoxy-4-nitrophenyl)this compound reveals that it exhibits C—H⋯π interactions, contributing to its overall stability within the crystal lattice []. This information, while seemingly basic, can be valuable when considering the design and synthesis of more complex molecules incorporating the this compound scaffold.

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